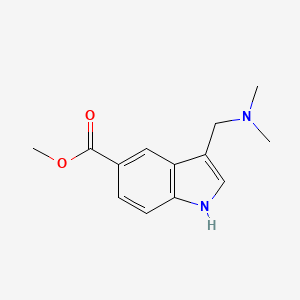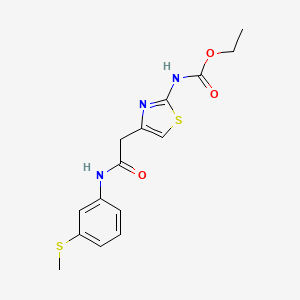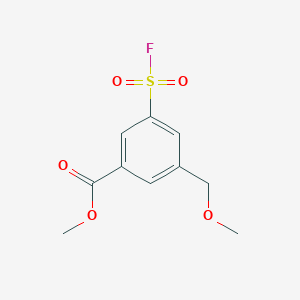![molecular formula C15H15ClN4OS B2466511 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide CAS No. 894035-89-3](/img/structure/B2466511.png)
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide” is a compound with a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . It is a derivative of thiazolo[3,2-b][1,2,4]triazole, a class of compounds that have shown promising anticancer activity against a range of cancer cell lines.
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves the reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles . The structure of the regioisomer has been confirmed explicitly by heteronuclear 2D-NMR .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups, while the 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . Other properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles can be inferred from its structural similarity to other thiazoles .Aplicaciones Científicas De Investigación
Green Synthesis Techniques
- Kumar and Sharma (2017) developed an eco-friendly synthesis method for benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, involving reactions of 2-acetyl benzofurans and 5-mercapto-3-(4-chlorophenyl)-1,2,4triazole under ultrasonic conditions, followed by cyclisation using Eaton’s reagent under microwave conditions. This highlights an application in green chemistry and sustainable synthesis practices (Kumar & Sharma, 2017).
Anticancer Applications
- Lesyk et al. (2007) synthesized new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated them as potential anticancer agents. These compounds showed significant anticancer activity on various cancer cell lines, including renal cancer, leukemia, and melanoma (Lesyk et al., 2007).
Anti-inflammatory and Analgesic Properties
- A study by Tozkoparan et al. (2004) synthesized a series of 6-(a-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1, 2, 4-triazol-5-ols and evaluated their anti-inflammatory and analgesic activities. Among these compounds, one in particular showed the highest dose-dependent analgesic and anti-inflammatory activity without causing gastric lesions (Tozkoparan et al., 2004).
Protection Against Oxidative Stress
- Aktay, Tozkoparan, and Ertan (2005) investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mice. Some of these compounds ameliorated peroxidative injury effectively in organ-selective manners (Aktay et al., 2005).
Antimicrobial Activities
- Kumsi et al. (2010) synthesized bioactive thiazolotriazole derivatives and tested their in-vitro antimicrobial activities. This study indicates the potential of these compounds in antimicrobial applications (Kumsi et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-2-13(21)17-8-7-12-9-22-15-18-14(19-20(12)15)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOSJOZKVYVENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

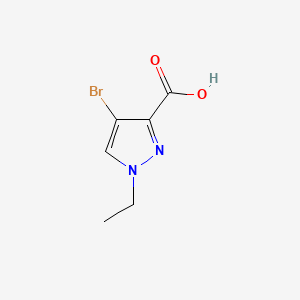
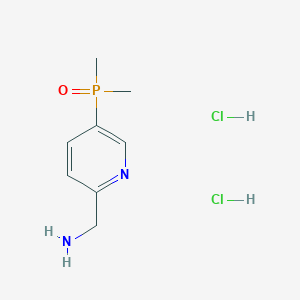
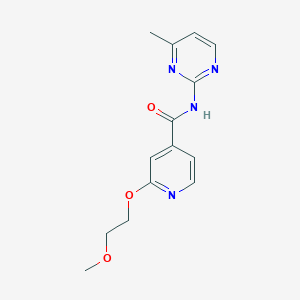
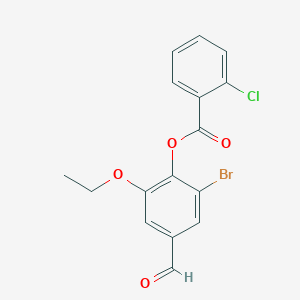
![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2466439.png)
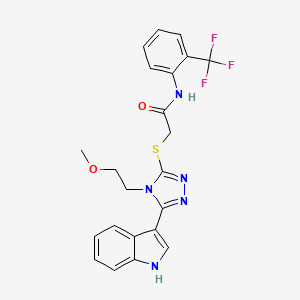
![6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2466441.png)
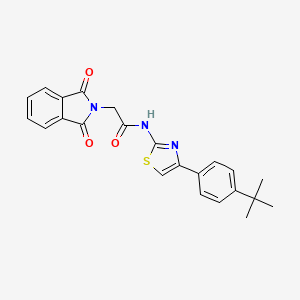
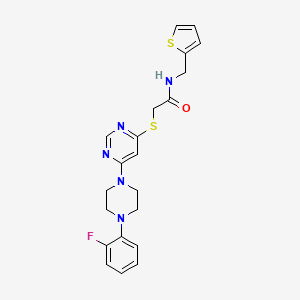
amine hydrochloride](/img/structure/B2466444.png)
![(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2466447.png)
